molecular formula C19H15ClN4OS B11578985 (6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11578985
M. Wt: 382.9 g/mol
InChI Key: PPGLBNHKCTVMCE-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that features a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the chlorophenyl and dimethylaminobenzylidene groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

(6Z)-3-(4-chlorophenyl)-6-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H15ClN4OS/c1-23(2)15-9-3-12(4-10-15)11-16-18(25)24-17(21-22-19(24)26-16)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b16-11-

InChI Key

PPGLBNHKCTVMCE-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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